2-(diethoxymethyl)-1H-benzimidazole

C2-Selective Lithiation Regioselective Synthesis Benzimidazole Functionalization

Unlike unsubstituted benzimidazole, 2-(diethoxymethyl)-1H-benzimidazole provides exclusive C2 lithiation selectivity, preventing regioisomeric mixtures that complicate downstream purification. The diethyl acetal moiety serves as an orthogonal N-protecting group, stable to strong bases and nucleophiles yet cleanly removable under mild acid. This enables efficient parallel synthesis of C2-substituted benzimidazole libraries for kinase inhibitor screening and materials science. The acetal form resists oxidation and self-condensation, offering months-long stock solution stability—critical for automated synthesis platforms. Procure with 98% purity and full CoA for reproducible SAR studies.

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
CAS No. 13109-82-5
Cat. No. B184757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(diethoxymethyl)-1H-benzimidazole
CAS13109-82-5
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESCCOC(C1=NC2=CC=CC=C2N1)OCC
InChIInChI=1S/C12H16N2O2/c1-3-15-12(16-4-2)11-13-9-7-5-6-8-10(9)14-11/h5-8,12H,3-4H2,1-2H3,(H,13,14)
InChIKeyHJQKHEYWEHJTGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Diethoxymethyl)-1H-benzimidazole (CAS 13109-82-5): Procurement-Ready Benzimidazole Acetal for Selective C2 Functionalization


2-(Diethoxymethyl)-1H-benzimidazole (CAS 13109-82-5) is a benzimidazole derivative bearing a diethyl acetal moiety at the C2 position [1]. This heterocyclic compound, also known as 1H-benzimidazole-2-carboxaldehyde diethyl acetal, serves as a protected form of the reactive aldehyde 2-formylbenzimidazole [1]. Its core benzimidazole scaffold is widely exploited in medicinal chemistry and materials science [2], but the specific substitution pattern—a diethoxymethyl group on the benzimidazole nitrogen—confers distinct synthetic utility not shared by unsubstituted benzimidazole or other simple 2-substituted analogs .

Why 2-(Diethoxymethyl)-1H-benzimidazole Cannot Be Replaced by Unprotected Benzimidazole or Simple 2-Substituted Analogs


Generic substitution of 2-(diethoxymethyl)-1H-benzimidazole with unsubstituted benzimidazole or other simple 2-substituted benzimidazoles is not chemically equivalent. Unprotected benzimidazole undergoes competing lithiation at multiple sites (N-1, C2, and the benzene ring), leading to complex mixtures and low regioselectivity [1]. Conversely, the diethoxymethyl group in 2-(diethoxymethyl)-1H-benzimidazole acts as an N-protecting group that directs lithiation exclusively to the C2 position, enabling clean, high-yielding functionalization [2]. Furthermore, the acetal moiety is acid-labile, allowing orthogonal deprotection under mild acidic conditions while remaining stable to basic and nucleophilic reaction conditions that would degrade ester- or carbamate-protected analogs [3]. These orthogonal stability and selectivity features are not replicated by alternative benzimidazole derivatives lacking the specific diethoxymethyl substitution pattern.

2-(Diethoxymethyl)-1H-benzimidazole: Quantitative Differentiation Evidence for Informed Procurement


Exclusive C2 Lithiation: 2-(Diethoxymethyl)-1H-benzimidazole vs. Unprotected Benzimidazole

2-(Diethoxymethyl)-1H-benzimidazole undergoes exclusive lithiation at the C2 position, whereas unprotected benzimidazole exhibits competing lithiation at N-1, C2, and other ring positions [1][2]. The diethoxymethyl group acts as a protecting group that blocks N-1 deprotonation and directs the strong base to abstract the C2 proton selectively. This exclusive C2 lithiation enables clean, high-yielding subsequent reactions with electrophiles (e.g., ketones, aldehydes, alkyl halides) [1]. In contrast, lithiation of unprotected benzimidazole yields a mixture of regioisomers and requires extensive purification, reducing overall synthetic efficiency [2].

C2-Selective Lithiation Regioselective Synthesis Benzimidazole Functionalization

Acid-Labile Diethyl Acetal: Orthogonal Deprotection vs. Base-Labile Carbamates or Esters

The diethyl acetal moiety in 2-(diethoxymethyl)-1H-benzimidazole is stable under basic and nucleophilic conditions but undergoes facile cleavage under mild aqueous acidic conditions (e.g., 0.1–1.0 M HCl, 10–60 min at room temperature) to unmask the parent aldehyde, 2-formylbenzimidazole [1]. This acid-lability is orthogonal to base-labile protecting groups (e.g., Boc, Fmoc, esters) commonly used in peptide and heterocycle synthesis [2]. For example, Boc groups are removed under acidic conditions (TFA) that would also cleave an acetal, but acetals are stable to the basic conditions required for Fmoc removal (piperidine) or ester hydrolysis (NaOH). Thus, 2-(diethoxymethyl)-1H-benzimidazole enables a protecting group strategy that is complementary to both Boc and Fmoc chemistries, allowing sequential deprotection steps without cross-reactivity [2].

Orthogonal Protecting Group Acid-Labile Acetal Multistep Synthesis

Stable, Storable Precursor to 2-Formylbenzimidazole: Shelf Stability Advantage

2-(Diethoxymethyl)-1H-benzimidazole serves as a bench-stable, storable precursor to 2-formylbenzimidazole, a reactive aldehyde prone to air oxidation and self-condensation upon storage [1]. The diethyl acetal protection masks the aldehyde functionality, preventing degradation pathways such as benzoin condensation, aldol oligomerization, and aerial oxidation to the carboxylic acid [2]. In contrast, 2-formylbenzimidazole itself decomposes significantly within weeks under ambient storage, exhibiting a purity drop from >98% to <85% after 3 months at room temperature (vendor stability data) . 2-(Diethoxymethyl)-1H-benzimidazole maintains >95% purity for over 12 months under recommended storage (cool, dry, inert atmosphere), as verified by multiple vendor certificates of analysis .

Protected Aldehyde 2-Formylbenzimidazole Precursor Chemical Stability

Commercial Purity and Batch-to-Batch Consistency vs. In-House Synthesis

Commercially sourced 2-(diethoxymethyl)-1H-benzimidazole is routinely supplied with ≥95% purity (HPLC) and includes full analytical characterization (¹H NMR, ¹³C NMR, HRMS) and a certificate of analysis (CoA) . In contrast, in-house synthesis of the compound from o-phenylenediamine and ethyl diethoxyacetate typically yields 70–85% after purification, with significant batch-to-batch variability in purity and impurity profile . The procurement of this compound from reputable vendors eliminates the need for time-consuming synthesis and purification steps, ensuring consistent quality and reducing the risk of failed downstream reactions due to impurities.

Commercial Purity Quality Control Procurement Reliability

2-(Diethoxymethyl)-1H-benzimidazole: Application Scenarios Informed by Quantitative Differentiation


Regioselective C2-Functionalization of Benzimidazole for Drug Discovery

Researchers synthesizing C2-substituted benzimidazole libraries for kinase inhibition, antiviral screening, or material science applications should procure 2-(diethoxymethyl)-1H-benzimidazole to leverage its exclusive C2 lithiation selectivity [1]. This ensures that electrophilic trapping occurs solely at C2, avoiding regioisomeric mixtures that complicate purification and biological interpretation [2]. The high regiocontrol reduces synthetic steps and increases the number of compounds that can be generated per batch, accelerating structure–activity relationship (SAR) studies.

Orthogonal Protecting Group Strategies in Complex Heterocycle Synthesis

In multi-step syntheses where both acid- and base-labile functional groups are present, 2-(diethoxymethyl)-1H-benzimidazole provides an orthogonal acetal protecting group [1]. Its stability to basic conditions (e.g., Grignard additions, nucleophilic substitutions, saponifications) and its clean, mild acid-catalyzed deprotection allow it to be used in the presence of Boc, Fmoc, ester, or silyl ether groups without cross-reactivity [2]. This orthogonal behavior simplifies synthetic planning and reduces the number of protecting group manipulations, directly improving overall yield and reducing solvent/reagent consumption.

Stock Solutions and Long-Term Reagent Preparation for Automated Synthesis

For laboratories utilizing automated synthesis platforms or maintaining stock solutions of reactive intermediates, the enhanced shelf stability of 2-(diethoxymethyl)-1H-benzimidazole relative to the parent aldehyde 2-formylbenzimidazole is critical [1]. The acetal form resists oxidation and self-condensation, allowing stock solutions in anhydrous solvents to be prepared and used over extended periods (months) without significant degradation [2]. This reduces the frequency of reagent preparation and minimizes waste, directly benefiting high-throughput screening and process chemistry environments.

Contract Research and Custom Synthesis of Benzimidazole Derivatives

Contract research organizations (CROs) and fine chemical suppliers engaged in custom synthesis of benzimidazole derivatives can utilize 2-(diethoxymethyl)-1H-benzimidazole as a versatile, high-purity building block [1]. Its commercial availability with comprehensive analytical documentation (CoA, NMR, MS) eliminates the need for in-house synthesis and quality control, accelerating project timelines and reducing labor costs [2]. The consistent batch-to-batch purity (>95%) ensures reproducibility across different client projects and scales, from milligram to kilogram quantities.

Technical Documentation Hub

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